molecular formula C6H11ClF3N B2634880 Rel-(1R,2S)-2-(trifluoromethyl)cyclopentan-1-amine hydrochloride CAS No. 1807901-43-4

Rel-(1R,2S)-2-(trifluoromethyl)cyclopentan-1-amine hydrochloride

Cat. No.: B2634880
CAS No.: 1807901-43-4
M. Wt: 189.61
InChI Key: NNHZKEXLRJGUNR-UYXJWNHNSA-N
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Description

Rel-(1R,2S)-2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride is a chiral bicyclic amine salt characterized by a cyclopentane backbone substituted with a trifluoromethyl (-CF₃) group at the 2-position and an amine (-NH₂) at the 1-position. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical applications. Its molecular formula is C₆H₁₀F₃N·HCl, with a molecular weight of 189.5 g/mol (calculated). The compound is typically synthesized for use as an intermediate in drug discovery, leveraging the electron-withdrawing properties of the -CF₃ group to modulate bioavailability and metabolic stability .

Properties

IUPAC Name

(1R,2S)-2-(trifluoromethyl)cyclopentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N.ClH/c7-6(8,9)4-2-1-3-5(4)10;/h4-5H,1-3,10H2;1H/t4-,5+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHZKEXLRJGUNR-UYXJWNHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C1)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2S)-2-(trifluoromethyl)cyclopentan-1-amine hydrochloride typically involves the following steps:

    Cyclopentane Derivative Formation: Starting from a suitable cyclopentane derivative, the trifluoromethyl group is introduced via a nucleophilic substitution reaction.

    Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to isolate the desired enantiomer.

    Amine Introduction: The amine group is introduced through reductive amination or other suitable methods.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Temperature and Pressure Control: Precise control of temperature and pressure to maximize yield and purity.

    Purification Techniques: Advanced purification techniques, including crystallization and chromatography, to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2S)-2-(trifluoromethyl)cyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

Chemistry

Rel-(1R,2S)-2-(trifluoromethyl)cyclopentan-1-amine hydrochloride serves as a valuable building block in organic synthesis. Its unique trifluoromethyl group enhances the reactivity of the compound, making it suitable for various chemical transformations, including:

  • Oxidation : The amine group can be oxidized to form imines or nitriles.
  • Reduction : It can be reduced to yield secondary or tertiary amines.
  • Substitution Reactions : The trifluoromethyl group can participate in nucleophilic substitution reactions.
Reaction TypeProduct FormedCommon Reagents
OxidationImines or nitrilesPotassium permanganate, H2O2
ReductionSecondary or tertiary aminesLithium aluminum hydride
SubstitutionSubstituted cyclopentane derivativesAmines, thiols

Biology

In biological research, this compound has been investigated for its potential as a biochemical probe. Its interactions with specific molecular targets may influence various biochemical pathways related to neurotransmission and metabolism. Preliminary studies suggest:

  • Neurotransmission Modulation : Potential implications for treating neurological disorders by influencing neurotransmitter systems.
  • Antimicrobial Properties : Initial findings indicate possible antimicrobial activity, warranting further investigation.

Medicine

The pharmacological potential of this compound has been explored in several studies:

  • Therapeutic Properties : Research indicates it may serve as a precursor for drug development targeting various diseases.
  • Mechanism of Action : The compound's structure suggests interactions with enzymes and receptors that could modulate their activity.

Case Studies

  • Anticancer Activity : A study assessed the antiproliferative effects of related trifluoromethyl compounds on human colon cancer cell lines (HCT-116 and HT-29). Results indicated that certain derivatives could initiate apoptosis through mitochondrial pathways by up-regulating pro-apoptotic factors like Bax and down-regulating anti-apoptotic factors like Bcl2 .
  • Biochemical Probes in Neuroscience : Research has highlighted the potential of this compound in modulating neurotransmitter release and uptake processes, suggesting its utility in studying neuropharmacology .

Mechanism of Action

The mechanism of action of Rel-(1R,2S)-2-(trifluoromethyl)cyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence biochemical pathways related to neurotransmission, metabolism, or signal transduction.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Ring Size Substituent(s) Molecular Formula MW (g/mol) Purity Key Properties/Applications
Rel-(1R,2S)-2-(Trifluoromethyl)cyclopentan-1-amine HCl (1807901-43-4) Cyclopentane -CF₃, -NH₂·HCl C₆H₁₀F₃N·HCl 189.5 ≥95% High lipophilicity; CNS drug intermediate
rac-(1R,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-amine HCl Cyclopentane 1H-Pyrazol-1-yl, -NH₂·HCl C₈H₁₂ClN₃ 187.7 ≥95% Potential kinase inhibitor; lab use
(1R,2S)-2-(4-Fluorophenyl)cyclopropan-1-amine HCl (1314324-00-9) Cyclopropane 4-Fluorophenyl, -NH₂·HCl C₉H₁₁ClFN 187.64 - Ticagrelor impurity; anticoagulant research
rac-(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine HCl (1820575-84-5) Cyclopropane 2-(Trifluoromethyl)phenyl, -NH₂·HCl C₁₀H₁₀F₃N·HCl 249.65 - High ring strain; R&D for selective receptor binding
Trans,rel-(1r,2r)-2-(Difluoromethyl)cyclopropan-1-amine HCl Cyclopropane -CF₂H, -NH₂·HCl C₄H₇F₂N·HCl 143.56 - Compact structure; agrochemical applications

Impact of Ring Size

  • Cyclopentane vs. Cyclopropane :
    • Cyclopentane derivatives (e.g., the target compound) exhibit lower ring strain compared to cyclopropane analogs, leading to greater thermal and chemical stability. This makes them preferable for prolonged storage and formulations requiring extended shelf lives .
    • Cyclopropane derivatives (e.g., CAS 1820575-84-5) are more reactive due to high ring strain, which can enhance interactions with biological targets but may reduce stability during synthesis .

Substituent Effects

  • Trifluoromethyl (-CF₃): The -CF₃ group in the target compound increases lipophilicity (logP ~1.8), improving membrane permeability compared to non-fluorinated analogs. This property is critical for central nervous system (CNS) drugs requiring blood-brain barrier penetration .
  • Aromatic vs. Aliphatic substituents (e.g., -CF₂H in CAS 1820575-84-5) prioritize steric effects over electronic interactions, useful in agrochemicals targeting insect enzymes .

Research Findings and Trends

  • Synthetic Accessibility : Cyclopentane derivatives require fewer steps for functionalization than strained cyclopropanes, reducing production costs .
  • Thermal Stability : Cyclopentane analogs decompose at ~250°C, whereas cyclopropane derivatives show instability above 150°C, limiting their use in high-temperature processes .
  • Biological Performance : Fluorinated cyclopentanes demonstrate 20–30% higher in vitro metabolic stability in liver microsomes compared to cyclopropane counterparts, as shown in preclinical studies .

Biological Activity

Rel-(1R,2S)-2-(trifluoromethyl)cyclopentan-1-amine hydrochloride is a chiral compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological applications. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.

  • Molecular Formula : C5_5H8_8ClF3_3N
  • Molecular Weight : 189.61 g/mol
  • CAS Number : 1807901-43-4

The compound features a cyclopentane ring with a trifluoromethyl group and an amine group, which contribute to its distinct chemical behavior and biological interactions .

This compound interacts with various molecular targets, influencing several biochemical pathways:

  • Molecular Targets : The compound may modulate the activity of enzymes and receptors involved in neurotransmission and metabolic processes.
  • Pathways Involved : It has been suggested that this compound can affect signal transduction pathways, potentially impacting cellular responses to external stimuli .

Pharmacological Potential

Research indicates that this compound may possess various pharmacological properties:

  • Neurotransmission Modulation : The compound's structure suggests it could influence neurotransmitter systems, which may have implications for treating neurological disorders.
  • Antimicrobial Properties : Preliminary studies have indicated potential antimicrobial activity, although further research is needed to confirm these effects .

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Fluorinated Compounds in Medicine : A review highlighted the role of fluorinated compounds in drug development, noting their ability to enhance pharmacokinetic properties while maintaining biological efficacy .
  • Antibiotic Activity of Fluorinated Amines : Research on fluorinated amines has shown promising results in antimicrobial applications, suggesting that this compound could be explored in this context .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Rel-(1R,2S)-2-(methyl)cyclopentan-1-amine hydrochlorideLacks trifluoromethyl groupDifferent pharmacological profile
Rel-(1R,2S)-2-(trifluoromethyl)cyclohexan-1-amine hydrochlorideCyclohexane ring instead of cyclopentaneAltered steric and electronic properties

The trifluoromethyl group in this compound imparts unique chemical reactivity and biological effects compared to its analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Rel-(1R,2S)-2-(trifluoromethyl)cyclopentan-1-amine hydrochloride?

  • Methodological Answer : Synthesis typically involves stereoselective cyclization or ring-opening reactions. For example, cyclopentane derivatives can be synthesized via catalytic asymmetric hydrogenation of enamines or ketones, followed by trifluoromethylation using reagents like CF₃Cu or Ruppert–Prakash reagents. The amine group is protected (e.g., with Boc) during synthesis and deprotected before forming the hydrochloride salt. Reaction conditions (temperature, solvent, catalyst) must be optimized to retain stereochemical integrity, as seen in similar cyclopropane amine syntheses . Purification via recrystallization or chromatography ensures enantiomeric purity >98% .

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) and a chiral stationary phase to resolve enantiomers. Compare retention times with reference standards. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight ([M+H]⁺ expected for C₆H₁₂ClF₃N). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) verifies the trifluoromethyl group (δ ~ -60 ppm in ¹⁹F NMR) and cyclopentane ring conformation. Impurity profiling using ICP-MS ensures heavy metal residues <1 ppm .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Refer to safety data sheets (SDS) for similar cyclopentane amines, which recommend:

  • Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Respiratory protection: N95 masks or fume hoods for aerosolized particles.
  • Storage: In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis.
  • Spill management: Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with biological targets?

  • Methodological Answer : Stereochemistry dictates binding affinity to chiral receptors (e.g., GPCRs or enzymes). Conduct comparative assays using enantiopure samples (e.g., via chiral HPLC separation). For example, in vitro studies on serotonin or dopamine transporters may show (1R,2S)-isomer selectivity due to complementary hydrogen bonding with active sites. Molecular docking simulations (AutoDock Vina, Schrödinger Suite) can predict binding poses using crystal structures of target proteins .

Q. What computational approaches are effective in predicting the reactivity of the trifluoromethyl group in this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) model the electron-withdrawing effect of the -CF₃ group on the cyclopentane ring. Transition state analysis (IRC) predicts reaction pathways for nucleophilic substitution or oxidation. Solvent effects (PCM model) and Fukui indices identify electrophilic/nucleophilic sites. Compare with experimental data (e.g., kinetic studies of hydrolysis or fluorination reactions) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Systematic meta-analysis of literature should:

  • Compare assay conditions (pH, temperature, cell lines).
  • Verify compound purity (HPLC/LC-MS) and enantiomeric excess.
  • Replicate experiments using standardized protocols (e.g., OECD guidelines).
  • Use orthogonal assays (e.g., SPR for binding vs. functional cAMP assays) to cross-validate results. Contradictions may arise from impurities or racemization during storage .

Data Analysis and Experimental Design

Q. What strategies optimize the detection of trace impurities in this compound?

  • Methodological Answer : Employ ultra-high-performance liquid chromatography (UHPLC) coupled with charged aerosol detection (CAD) for non-UV-active impurities. For halogenated byproducts, use GC-ECD or ICP-MS. Accelerated stability studies (40°C/75% RH for 6 months) identify degradation products, which are characterized via MS/MS fragmentation .

Q. How can in vivo pharmacokinetic studies be designed to assess the bioavailability of this compound?

  • Methodological Answer : Administer via IV and oral routes in rodent models. Collect plasma samples at intervals (0.5–24 hrs) and quantify using LC-MS/MS. Calculate AUC, Cₘₐₓ, and t₁/₂. Assess brain penetration via BBB permeability assays (MDCK-MDR1 cells). Metabolite identification via high-resolution mass spectrometry (HRMS) detects phase I/II products .

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